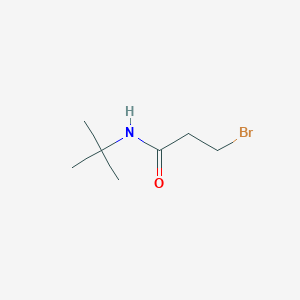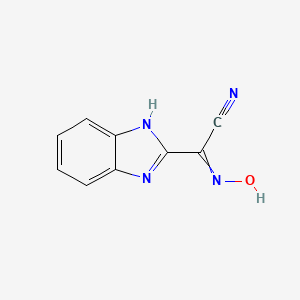
N-(2-(4-METHOXYBENZYL)-THIOETHYL)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(4-METHOXYBENZYL)-THIOETHYL) is a chemical compound that has garnered attention in various fields of scientific research due to its unique properties and potential applications. This compound is characterized by the presence of a methoxy-benzylsulfanyl group attached to an ethyl chain, which is further connected to a 2-chloroacetamide moiety. The combination of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-METHOXYBENZYL)-THIOETHYL) typically involves the reaction of 4-methoxybenzyl mercaptan with ethyl 2-chloroacetate under basic conditions to form the intermediate ethyl 2-(4-methoxybenzylsulfanyl)acetate. This intermediate is then subjected to amidation with ammonia or an amine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-(4-METHOXYBENZYL)-THIOETHYL) may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-(4-METHOXYBENZYL)-THIOETHYL) undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, and solvents such as dichloromethane, ethanol, or water.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, substituted amides, thioethers, and ethers, depending on the specific reaction and reagents used .
科学的研究の応用
N-(2-(4-METHOXYBENZYL)-THIOETHYL) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of N-(2-(4-METHOXYBENZYL)-THIOETHYL) involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or disruption of protein function. Additionally, the chloroacetamide moiety can undergo nucleophilic substitution reactions with cellular nucleophiles, resulting in the modification of biomolecules and alteration of cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to N-(2-(4-METHOXYBENZYL)-THIOETHYL) include:
- 3-(4-Methoxy-benzylsulfanyl)-4H-(1,2,4)triazole
- 2-(4-Methoxy-benzylsulfanyl)-ethylamine hydrochloride
- 3-(4-Methoxy-benzylsulfanyl)-3-methyl-butyric acid
Uniqueness
N-(2-(4-METHOXYBENZYL)-THIOETHYL) is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C12H16ClNO2S |
|---|---|
分子量 |
273.78 g/mol |
IUPAC名 |
2-chloro-N-[2-[(4-methoxyphenyl)methylsulfanyl]ethyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-11-4-2-10(3-5-11)9-17-7-6-14-12(15)8-13/h2-5H,6-9H2,1H3,(H,14,15) |
InChIキー |
DUJUHQMLNQXRLM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CSCCNC(=O)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-5-nitropyridine](/img/structure/B8663150.png)




![5-(hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)pyridin-2-amine](/img/structure/B8663187.png)





![Benzaldehyde, 2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B8663236.png)


